molecular formula C23H30N4S B4638964 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline

4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline

Cat. No.: B4638964
M. Wt: 394.6 g/mol
InChI Key: BUNGXUKHKPKVOG-UHFFFAOYSA-N
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Description

4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is a complex organic compound characterized by its unique structure, which includes a triazole ring, an aniline group, and a tert-butyl-dimethylbenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-tert-butyl-2,6-dimethylbenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the sulfanyl intermediate. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfanyl and triazole groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is unique due to its combination of a triazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4S/c1-7-27-21(17-8-10-19(24)11-9-17)25-26-22(27)28-14-20-15(2)12-18(13-16(20)3)23(4,5)6/h8-13H,7,14,24H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGXUKHKPKVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2C)C(C)(C)C)C)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Reactant of Route 2
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Reactant of Route 3
Reactant of Route 3
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Reactant of Route 4
Reactant of Route 4
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Reactant of Route 5
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
Reactant of Route 6
4-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline

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